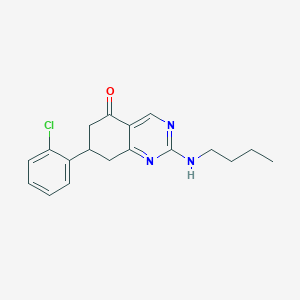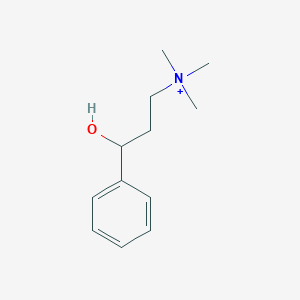![molecular formula C19H15N3O4S B11577743 N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B11577743.png)
N-(4-(4-methoxyphenyl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE is a complex organic compound that features a thiazole ring and a benzoxazole moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The benzoxazole ring is also significant in medicinal chemistry due to its presence in various pharmacologically active compounds .
Vorbereitungsmethoden
The synthesis of N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE typically involves multi-step reactions. One common route includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The benzoxazole moiety can be synthesized via the cyclization of o-aminophenols with carboxylic acids or their derivatives . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE can undergo various chemical reactions:
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position, using reagents like halogens or nitro groups.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Due to its potential anticancer properties, it is studied for its effects on various cancer cell lines.
Industry: It can be used in the development of dyes and pigments due to its stable aromatic structure.
Wirkmechanismus
The mechanism of action of N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity or altering their function. The benzoxazole moiety can intercalate with DNA, disrupting replication and transcription processes. These interactions lead to the compound’s antimicrobial and anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other thiazole and benzoxazole derivatives:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Benzoxazole Derivatives: Compounds such as benoxaprofen and flunoxaprofen contain the benzoxazole moiety and are known for their anti-inflammatory and analgesic properties.
Eigenschaften
Molekularformel |
C19H15N3O4S |
|---|---|
Molekulargewicht |
381.4 g/mol |
IUPAC-Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
InChI |
InChI=1S/C19H15N3O4S/c1-25-13-8-6-12(7-9-13)14-11-27-18(20-14)21-17(23)10-22-15-4-2-3-5-16(15)26-19(22)24/h2-9,11H,10H2,1H3,(H,20,21,23) |
InChI-Schlüssel |
DCZLCQSPCAFFOE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3C4=CC=CC=C4OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11577663.png)

![1-(3-Hydroxyphenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577666.png)
![1-(4-Ethylphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577668.png)
![Methyl 1-(4-bromophenyl)-5-(2-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11577676.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577682.png)
![1-[4-(Benzyloxy)phenyl]-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577690.png)

![(2E)-N-benzyl-2-cyano-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11577705.png)
![1-(4-Ethoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11577708.png)
![6-(4-chlorophenyl)-N-(3,5-dimethylphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11577710.png)
![4-chlorobenzyl 4-methyl-3-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B11577711.png)
![4-chloro-N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxo-1,3-benzoxathiol-5-yl)benzamide](/img/structure/B11577715.png)
![(5Z)-2-[4-(prop-2-en-1-yloxy)phenyl]-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11577720.png)
